

# Varlitinib Tosylate Demonstrates Promising Activity in Trastuzumab-Refractory HER2Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Varlitinib Tosylate |           |
| Cat. No.:            | B611642             | Get Quote |

#### For Immediate Release

SINGAPORE – November 10, 2025 – **Varlitinib tosylate**, a potent, oral, reversible, small-molecule pan-HER tyrosine kinase inhibitor, is showing significant promise in overcoming resistance to trastuzumab-based therapies in patients with HER2-positive metastatic breast and advanced gastric cancers. Clinical and preclinical data suggest that Varlitinib's ability to target multiple HER family receptors, including EGFR (HER1), HER2, and HER4, provides a key advantage in settings where trastuzumab, a monoclonal antibody targeting only HER2, has failed.

Varlitinib works by inhibiting the phosphorylation and activation of these receptors, effectively blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[1] This multi-targeted approach is thought to be effective in overcoming the complex mechanisms of trastuzumab resistance, which can involve the activation of other HER family members.[2][3]

#### Clinical Efficacy in Heavily Pretreated Populations

A phase Ib dose-finding study (NCT02396108) evaluated Varlitinib in combination with paclitaxel, with or without trastuzumab, in patients with advanced solid tumors.[4][5] The study included a cohort of 20 heavily pretreated patients with HER2+ metastatic breast cancer, who had received a median of four prior lines of therapy. In the 16 evaluable patients, the



combination demonstrated a clinical benefit rate of 81.3% and a partial response rate of 56.3%. [4][5] These results are particularly noteworthy given the advanced stage of the disease and the extensive prior treatment of the patient population. The recommended phase II dose of Varlitinib in this combination was established at 300 mg twice daily, administered intermittently. [4][5]

In another study, the K-MASTER-13 phase Ib/II trial, Varlitinib in combination with paclitaxel was investigated in patients with EGFR/HER2 co-expressing advanced gastric cancer who had progressed after first-line chemotherapy.[2][6] Among 27 patients treated with the recommended phase II dose, the objective response rate (ORR) was 31% and the disease control rate (DCR) was 88%.[1][7][8] The median progression-free survival (PFS) was 3.3 months, and the median overall survival (OS) was 7.9 months.[1][7][8]

## **Comparative Performance and Alternative Therapies**

Varlitinib has been compared with other tyrosine kinase inhibitors in the trastuzumab-refractory setting. An abstract from the ASLAN001-003 study (NCT02338245) reported on a phase 2 trial comparing Varlitinib plus capecitabine to lapatinib plus capecitabine in patients with HER2+ metastatic breast cancer who had failed prior trastuzumab therapy. The study found a significant reduction in breast tumor burden in the Varlitinib arm compared to the lapatinib arm.

Other pan-HER inhibitors, such as neratinib and lapatinib, are also used in trastuzumab-resistant settings.[3][4][9] Neratinib, an irreversible pan-HER inhibitor, has demonstrated efficacy in combination with capecitabine in patients who have failed multiple lines of anti-HER2 therapy.[10] Lapatinib, a dual EGFR/HER2 inhibitor, is also approved for use in combination with capecitabine for patients who have progressed on prior therapy, including trastuzumab.[11] The development of multiple HER-targeted tyrosine kinase inhibitors highlights the importance of this therapeutic strategy in overcoming trastuzumab resistance.

## **Preclinical Evidence Supports Clinical Findings**

Preclinical studies have consistently demonstrated Varlitinib's anti-tumor activity. In xenograft models of breast cancer using cell lines that overexpress HER2 (BT-474 and MDA-MB-453), Varlitinib inhibited tumor growth and induced tumor regression.[9] Notably, Varlitinib maintained its antitumor activity in severely immunocompromised SCID mice, in contrast to trastuzumab, suggesting a mechanism of action that is not solely dependent on an immune response.[9]



When combined with trastuzumab in a BT-474 xenograft model, Varlitinib led to a 99% tumor growth inhibition with complete responses in 8 out of 11 animals.[9]

#### **Quantitative Data Summary**

Table 1: Efficacy of Varlitinib in Trastuzumab-Refractory/Heavily Pretreated HER2+ Metastatic Breast Cancer (NCT02396108)[4][5]

| Endpoint                      | Varlitinib + Paclitaxel ± Trastuzumab<br>(n=16 evaluable) |
|-------------------------------|-----------------------------------------------------------|
| Partial Response (PR)         | 56.3%                                                     |
| Stable Disease (SD)           | 25.0%                                                     |
| Clinical Benefit Rate (PR+SD) | 81.3%                                                     |

Table 2: Efficacy of Varlitinib in Second-Line EGFR/HER2 Co-expressing Advanced Gastric Cancer (K-MASTER-13)[2][7][8][12]

| Endpoint                               | Varlitinib + Paclitaxel (n=27) |  |
|----------------------------------------|--------------------------------|--|
| Objective Response Rate (ORR)          | 31%                            |  |
| Disease Control Rate (DCR)             | 88%                            |  |
| Median Progression-Free Survival (PFS) | 3.3 months                     |  |
| Median Overall Survival (OS)           | 7.9 months                     |  |

## **Experimental Protocols**

Phase Ib Study in Advanced Solid Tumors (NCT02396108) - HER2+ Breast Cancer Cohort[4] [5]

• Study Design: A 3+3 dose de-escalation study design was used to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of Varlitinib in combination with paclitaxel with or without carboplatin and/or trastuzumab.



- Patient Population: Patients with advanced or metastatic solid tumors, including a cohort of heavily pretreated HER2+ metastatic breast cancer patients.
- Treatment Regimen: Varlitinib was administered orally twice daily. The study evaluated both continuous and intermittent (4 days on, 3 days off) dosing schedules. Paclitaxel was administered weekly. Subcutaneous trastuzumab was added in certain cohorts.
- Efficacy Assessment: Tumor responses were evaluated according to RECIST criteria.

Phase Ib/II Study in Advanced Gastric Cancer (K-MASTER-13)[2][7][8][12]

- Study Design: A multicenter, open-label, phase Ib/II study. Phase Ib aimed to determine the RP2D of Varlitinib in combination with paclitaxel. Phase II evaluated the antitumor activity of the combination at the RP2D.
- Patient Population: Patients with EGFR and HER2 overexpression (by immunohistochemistry ≥ 1+) in advanced gastric cancer who had failed first-line chemotherapy.
- Treatment Regimen: Varlitinib was administered orally twice daily in combination with weekly paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle).
- Efficacy Assessment: The primary endpoint for the phase II part was progression-free survival. Secondary endpoints included overall survival, objective response rate, and disease control rate, assessed by the investigator according to RECIST v1.1.

## Visualizing the Mechanism and Workflow





Click to download full resolution via product page

Caption: Varlitinib's pan-HER inhibition overcomes trastuzumab resistance.





Click to download full resolution via product page

Caption: Clinical trial workflow for evaluating Varlitinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 5. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) [e-crt.org]
- 9. Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted treatment of advanced and metastaticbreast cancer with lapatinib PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Varlitinib Tosylate Demonstrates Promising Activity in Trastuzumab-Refractory HER2-Positive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611642#evaluating-varlitinib-tosylate-s-activity-in-trastuzumab-refractory-settings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com